

Navigating the Research Landscape: A Technical Guide to ^{14}C Labeled Octacosane

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Compound of Interest

Compound Name: OCTACOSANE-14 15- ^{14}C

Cat. No.: B1140267

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the commercial availability, synthesis, and application of ^{14}C labeled octacosane. Designed for researchers, scientists, and professionals in drug development, this document provides a structured overview of suppliers, potential experimental protocols, and the metabolic pathways associated with this long-chain alkane.

Commercial Availability and Synthesis

While ^{14}C labeled octacosane is not a readily available stock item from most major chemical suppliers, its synthesis is achievable through custom radiolabeling services. Several specialized companies offer the expertise and facilities to produce high-quality, custom-synthesized radiolabeled compounds, including long-chain alkanes like octacosane.

Below is a summary of potential suppliers and services for obtaining ^{14}C labeled octacosane:

Company/Platform	Service/Product Information	Notes
Custom Synthesis Specialists		
Moravek, Inc.	Offers custom synthesis of ^{14}C labeled compounds. They have experience in producing a wide range of radiolabeled molecules for preclinical and clinical studies. [1] [2] [3] [4] [5]	Researchers would need to request a quote and provide specifications for the desired labeled position and specific activity.
American Radiolabeled Chemicals (ARC)	Provides custom synthesis of ^{14}C labeled chemicals and has a catalog of other radiolabeled long-chain alkanes, such as hexadecane. [6] [7] [8] [9] [10]	The availability of similar compounds suggests the feasibility of synthesizing ^{14}C -octacosane.
Selcia	A provider of custom ^{14}C radiolabeling services for various industries, including life sciences. [11]	Inquire directly for custom synthesis of ^{14}C -octacosane.
Eurofins	Offers a full range of ^{14}C custom radiolabeling services for regulatory and research purposes. [12]	A viable option for obtaining well-characterized ^{14}C -octacosane for regulated studies.
Institute of Isotopes	Provides custom synthesis and radiolabeling services for various isotopes, including ^{14}C . [13]	Researchers can contact them with specific requirements for synthesis.
ViTrax	Their catalog includes other ^{14}C labeled long-chain alkanes, indicating a capability for similar syntheses. [14] [15]	Direct inquiry for custom synthesis is recommended.
Chemical Database Listing		

ChemicalBook

Lists "OCTACOSANE-14 15-14C" with CAS number 105931-33-7.[\[16\]](#)

This listing indicates that the compound has been synthesized and cataloged, though direct supplier information is not provided on the platform.

Hypothetical Experimental Protocol: Investigating the Biodistribution and Metabolism of ¹⁴C Labeled Octacosane in a Rodent Model

The following protocol is a hypothetical experimental design, adapted from methodologies used for the closely related compound, [8-¹⁴C]-octacosanol, and general practices for in vivo radiotracer studies.[\[17\]](#)[\[18\]](#)

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of ¹⁴C labeled octacosane in a rat model.

Materials:

- ¹⁴C Labeled Octacosane (custom synthesized, specific activity to be determined)
- Wistar rats (male, 8 weeks old)
- Vehicle for administration (e.g., corn oil)
- Metabolic cages for collection of urine, feces, and expired air
- Scintillation counter and appropriate scintillation cocktail
- Tissue homogenizer
- Solvents for extraction (e.g., chloroform, methanol)
- Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system with a radiodetector

Methodology:

- **Dose Preparation and Administration:**
 - Dissolve a known amount of ^{14}C labeled octacosane in the chosen vehicle to achieve the desired dose concentration.
 - Administer a single oral dose to the rats via gavage. A typical dose might range from 10-50 mg/kg body weight, with a radioactivity level sufficient for detection.
- **Sample Collection:**
 - House the rats in individual metabolic cages immediately after dosing.
 - Collect urine, feces, and expired air (trapped using a CO_2 absorbent) at predetermined time points (e.g., 4, 8, 12, 24, 48, 72, 96, and 120 hours).
- **Biodistribution Analysis:**
 - At the end of the collection period, euthanize the animals.
 - Dissect and collect various tissues and organs (e.g., liver, adipose tissue, brain, kidneys, spleen, heart, lungs, muscle, and gastrointestinal tract).
 - Homogenize weighed portions of each tissue.
 - Analyze the radioactivity in aliquots of urine, feces homogenate, expired air absorbent, and tissue homogenates using a liquid scintillation counter.
- **Metabolite Profiling:**
 - Extract lipids from selected tissues (e.g., liver, adipose tissue) and excreta (urine and feces) using a suitable solvent system (e.g., Folch method).
 - Analyze the extracts using TLC or HPLC with a radiodetector to separate and quantify the parent compound and its metabolites.

- Co-chromatography with authentic standards (if available) can be used for metabolite identification.

Workflow for Biodistribution Study:

Experimental workflow for the biodistribution study of ^{14}C labeled octacosane.

Metabolic Pathways of Long-Chain Alkanes

Long-chain alkanes like octacosane are metabolized in mammals primarily through oxidation. The initial and rate-limiting step is the hydroxylation of the alkane, which can occur at a terminal (ω -oxidation) or subterminal (ω -1, ω -2, etc.) carbon atom. This process is typically catalyzed by cytochrome P450 enzymes.

Terminal Oxidation Pathway:

In this pathway, the terminal methyl group of the alkane is hydroxylated to form a primary alcohol. This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. The resulting fatty acid can then enter the β -oxidation pathway for energy production.

Terminal oxidation pathway of octacosane.

Subterminal Oxidation Pathway:

Alternatively, hydroxylation can occur at a subterminal carbon atom, leading to the formation of a secondary alcohol. This can be further oxidized to a ketone. The subsequent metabolic fate of these intermediates is less well characterized but may involve further oxidation and cleavage of the carbon chain.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com